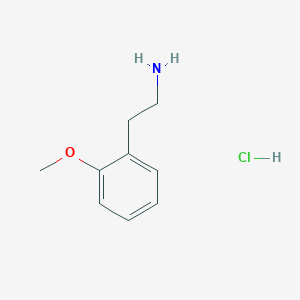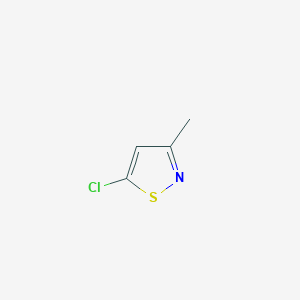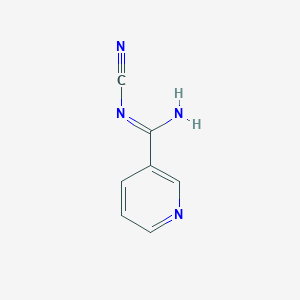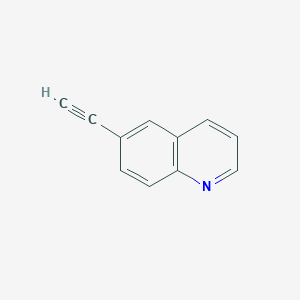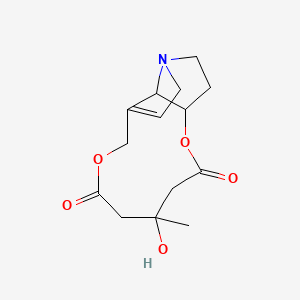
Dicrotaline
Vue d'ensemble
Description
Dicrotaline is a naturally occurring compound found in a variety of plants and fungi. It is a member of the diterpene family and is classified as a monoterpene. Dicrotaline is known to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral properties. It has been used in traditional Chinese medicine for centuries and is now being studied for potential therapeutic applications.
Applications De Recherche Scientifique
Biosynthesis Research
Dicrotaline, a pyrrolizidine alkaloid, has been studied in the context of biosynthesis. Denholm and Robins (1991) explored the biosynthesis of the 3-hydroxy-3-methylglutarate portion of dicrotaline, specifically investigating the origins of the necic acid portion of dicrotaline. They found that this necic acid portion is not formed specifically from acetate, mevalonate, or 3-hydroxy-3-methylglutarate, but instead, the label from C-5 of isoleucine is incorporated specifically into the methyl group of this necic acid. This research contributes to a deeper understanding of the biosynthetic pathways of complex natural compounds like dicrotaline (Denholm & Robins, 1991).
Natural Occurrence and Composition
The study of dicrotaline also extends to its natural occurrence and composition in plants. Mattocks and Nwude (1988) reported on the presence of dicrotaline in Crotalaria lachnosema, a plant native to Nigeria. They identified dicrotaline and its acetyl derivative in the plant, marking the first report of their natural occurrence. This research provides valuable insights into the distribution and natural sources of pyrrolizidine alkaloids like dicrotaline (Mattocks & Nwude, 1988).
Propriétés
IUPAC Name |
5-hydroxy-5-methyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(18)6-11(16)19-8-9-2-4-15-5-3-10(13(9)15)20-12(17)7-14/h2,10,13,18H,3-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPPYMMHMYIYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OCC2=CCN3C2C(CC3)OC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Dicrotaline | |
CAS RN |
480-87-5 | |
| Record name | (+)-Dicrotaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




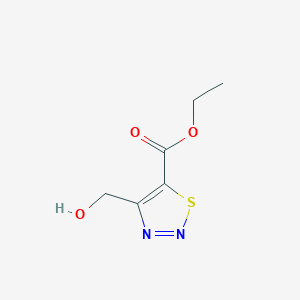
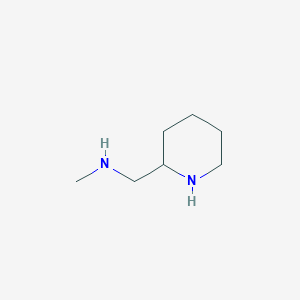
![Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B1611208.png)
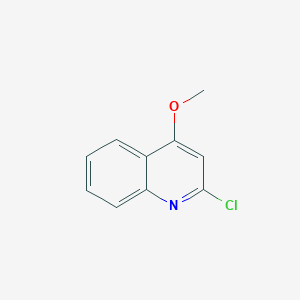
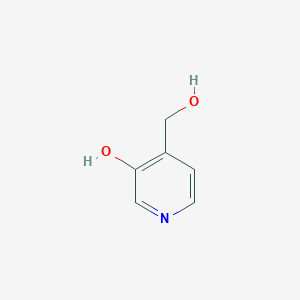
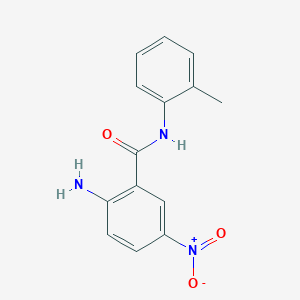
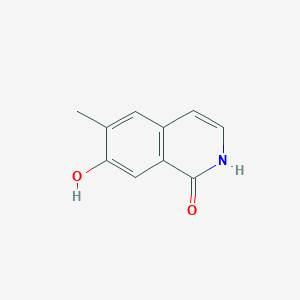

![2-Methylbenzo[B]thiophene-7-carboxylic acid](/img/structure/B1611222.png)
